molecular formula C10H18O B14885007 4-(2-Methylpropyl)cyclohexan-1-one

4-(2-Methylpropyl)cyclohexan-1-one

Cat. No.: B14885007
M. Wt: 154.25 g/mol
InChI Key: ASSYWVLYXRBXPL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Another method involves the use of Grignard reagents. Cyclohexanone can be reacted with isobutylmagnesium bromide to form the desired product. This reaction is usually carried out in anhydrous ether or THF at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding unsaturated ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: 4-(2-Methylpropyl)cyclohexanecarboxylic acid.

    Reduction: 4-(2-Methylpropyl)cyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

4-(2-Methylpropyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alcohols.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)cyclohexan-1-one depends on its chemical reactivity. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The compound can also undergo enolization, forming enolate ions that can further react with electrophiles.

Comparison with Similar Compounds

4-(2-Methylpropyl)cyclohexan-1-one can be compared with other cyclohexanone derivatives such as:

    Cyclohexanone: The parent compound without any substituents.

    2-Methylcyclohexanone: A derivative with a methyl group at the second position.

    4-Methylcyclohexanone: A derivative with a methyl group at the fourth position.

The uniqueness of this compound lies in the presence of the 2-methylpropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-(2-methylpropyl)cyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-8(2)7-9-3-5-10(11)6-4-9/h8-9H,3-7H2,1-2H3

InChI Key

ASSYWVLYXRBXPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCC(=O)CC1

Origin of Product

United States

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